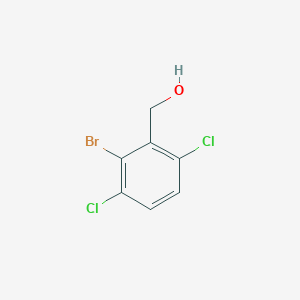

2-Bromo-3,6-dichlorobenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3,6-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFXQJZQBUOOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CO)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Halogenated Benzyl Alcohols with a Focus on 2-Bromo-3,6-dichlorobenzyl alcohol Analogs

Disclaimer: Direct experimental data, including a specific CAS number, for 2-Bromo-3,6-dichlorobenzyl alcohol could not be located in the reviewed scientific literature and chemical databases. This suggests that it is not a commonly synthesized or commercially available compound. This guide, therefore, provides a comprehensive overview of the properties, synthesis, and potential applications of closely related halogenated benzyl alcohols to serve as a valuable resource for researchers and professionals in drug development.

Halogenated benzyl alcohols are a class of aromatic compounds that serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of halogen substituents on the benzene ring significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This technical guide will delve into the characteristics of this class of compounds, drawing on data from structurally similar molecules to infer the expected properties of this compound.

Physicochemical Properties of Halogenated Benzyl Alcohols

The properties of halogenated benzyl alcohols are dictated by the nature and position of the halogen atoms on the aromatic ring. The following table summarizes the key physicochemical data for several related isomers.

| Property | 2-Bromobenzyl alcohol | 3-Bromo-2,5-dichlorobenzyl alcohol | 2,6-Dichlorobenzyl alcohol | 2,4-Dichlorobenzyl alcohol |

| CAS Number | 18982-54-2[1] | 1805119-74-7[2] | 15258-73-8[3] | 1777-82-8[4] |

| Molecular Formula | C₇H₇BrO[1] | C₇H₅BrCl₂O | C₇H₆Cl₂O[3] | C₇H₆Cl₂O[4] |

| Molecular Weight | 187.03 g/mol [1] | 255.92 g/mol [2] | 177.03 g/mol [3] | 177.02 g/mol [4] |

| Appearance | Beige crystals | - | - | White crystalline solid[5] |

| Melting Point | 78 - 82 °C | - | - | 55-58 °C |

| Boiling Point | - | - | - | ~268 °C |

| Solubility | - | - | - | - |

Experimental Protocols: Synthesis of Halogenated Benzyl Alcohols

The synthesis of halogenated benzyl alcohols can be achieved through various methods, primarily involving the reduction of the corresponding benzoic acid or benzaldehyde, or the hydrolysis of the corresponding benzyl halide.

1. Reduction of Halogenated Benzoic Acids

A common method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid.

-

Reactants: A halogenated benzoic acid (e.g., 2-Bromo-5-methyl benzoic acid) and a reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[6]

-

Procedure:

-

The halogenated benzoic acid is gradually added to a solution of LiAlH₄ in an anhydrous solvent like Tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., Argon).[6]

-

The reaction mixture is then stirred for an extended period at room temperature to ensure complete reduction.[6]

-

Following the reaction, the excess reducing agent is quenched, and the product is worked up through filtration and concentration under reduced pressure.[6]

-

Purification of the resulting benzyl alcohol is typically performed using silica gel column chromatography.[6]

-

2. Hydrolysis of Halogenated Benzyl Halides

Another prevalent synthetic route is the hydrolysis of a corresponding benzyl halide.

-

Reactants: A halogenated benzyl chloride (e.g., 2,6-dichlorobenzyl chloride) and a hydrolyzing agent. A two-step process involving an acetate intermediate is often employed to improve yield and reduce side products.[7]

-

Procedure:

-

Acetate Formation: The halogenated benzyl chloride is reacted with an acetate-forming agent, such as anhydrous sodium acetate, often in the presence of a phase transfer catalyst like a quaternary ammonium salt. This reaction is typically carried out at an elevated temperature.[7]

-

Hydrolysis: The resulting benzyl acetate is then hydrolyzed to the corresponding benzyl alcohol. This can be achieved by adding an aqueous solution of a base, such as sodium hydroxide, and heating the mixture.

-

Purification: The final product, the halogenated benzyl alcohol, can be isolated and purified by standard techniques such as distillation or recrystallization.

-

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of halogenated benzyl alcohols.

References

- 1. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]

- 3. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]

- 4. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Halogenated Benzyl Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated benzyl alcohols are a significant class of compounds in medicinal chemistry and materials science. The nature and position of halogen substituents on the benzene ring can profoundly influence the molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document aims to provide a technical overview of the physical properties of 2-Bromo-3,6-dichlorobenzyl alcohol. Due to the limited availability of specific data for this compound, this guide also presents data for closely related isomers and analogues to provide a comparative context for researchers.

Computed and Predicted Properties of Halogenated Benzyl Alcohols

In the absence of experimental data for this compound, computational methods can provide estimated values for its key physical properties. These predictions, alongside experimental data for similar compounds, offer valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Bromobenzyl alcohol[1][2] | 2,3-Dichlorobenzyl alcohol[3] | 2,4-Dichlorobenzyl alcohol[4][5] | 2,6-Dichlorobenzyl alcohol[6] | 3-Bromo-2,5-dichlorobenzyl alcohol[7] |

| CAS Number | Not Available | 18982-54-2[1] | 38594-42-2[3] | 1777-82-8[4] | 15258-73-8[6] | 1805119-74-7[7] |

| Molecular Formula | C₇H₅BrCl₂O | C₇H₇BrO[1] | C₇H₆Cl₂O[3] | C₇H₆Cl₂O[4] | C₇H₆Cl₂O[6] | C₇H₅BrCl₂O[7] |

| Molecular Weight | 255.92 g/mol | 187.03 g/mol [1] | 177.03 g/mol [3] | 177.03 g/mol [4] | 177.03 g/mol [6] | 255.92 g/mol [7] |

| Appearance | - | Beige crystals[1] | White crystalline powder[3] | - | - | - |

| Melting Point | - | - | - | 57-60 °C[5] | - | - |

| Boiling Point | - | - | - | 150 °C at 25 mmHg[5] | - | - |

| pKa (Predicted) | - | - | 13.69 ± 0.10[3] | - | - | - |

| XLogP3 (Predicted) | - | 1.9[1] | 2.3 | 2.5[4] | - | - |

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not documented, a general approach can be inferred from established methods for the synthesis of related halogenated benzyl alcohols. A common synthetic route involves the reduction of the corresponding benzaldehyde.

Hypothetical Synthesis of this compound

A plausible method for the synthesis of this compound is the reduction of 2-Bromo-3,6-dichlorobenzaldehyde.

Materials and Reagents:

-

2-Bromo-3,6-dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve 2-Bromo-3,6-dichlorobenzaldehyde in a mixture of methanol and dichloromethane at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Slowly add sodium borohydride to the solution in portions. The reaction is typically exothermic and should be controlled by maintaining the temperature at 0 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

Information regarding the specific biological activity or involvement in signaling pathways of this compound is not available. However, related compounds, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties and are used in throat lozenges.[4][5] The biological activity of halogenated benzyl alcohols is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes in microorganisms. Further research would be required to determine if this compound exhibits similar or other biological effects.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a framework for researchers by summarizing the properties of closely related compounds and outlining a plausible synthetic route. The provided data and protocols can serve as a valuable starting point for the synthesis, characterization, and further investigation of this specific halogenated benzyl alcohol for potential applications in drug discovery and materials science. It is recommended that any computationally derived data be validated through experimental determination.

References

- 1. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]

- 7. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Bromo-3,6-dichlorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3,6-dichlorobenzyl alcohol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on structurally similar halogenated benzyl alcohols to infer its likely solubility profile. Furthermore, detailed experimental protocols for determining the solubility of organic compounds are provided to enable researchers to generate precise data. This document is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug development, where understanding solubility is a critical parameter for compound handling, formulation, and biological screening.

Introduction

The general principle of "like dissolves like" suggests that the polarity of the solvent and the solute are primary determinants of solubility. Given the presence of a polar hydroxyl group and a larger, nonpolar dichlorobromophenyl moiety, this compound is anticipated to exhibit good solubility in a range of polar organic solvents.

Predicted Solubility Profile of this compound

Based on the known solubility of analogous compounds, this compound is predicted to be soluble in polar organic solvents and have limited solubility in water. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the halogenated aromatic ring contributes to its solubility in less polar organic media.

Solubility Data of Structurally Related Compounds

To provide a framework for understanding the potential solubility of this compound, the following table summarizes the qualitative solubility information for several structurally analogous compounds.

| Compound Name | CAS Number | Molecular Formula | Solubility Profile |

| 2-Bromobenzyl alcohol | 18982-54-2 | C₇H₇BrO | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |

| 4-Bromobenzyl alcohol | 873-75-6 | C₇H₇BrO | Good solubility in organic solvents such as ethanol and ether; moderate solubility in water.[2] |

| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | C₇H₆Cl₂O | Soluble in water, methanol, and chloroform.[3] |

| 2,6-Dichlorobenzyl alcohol | 15258-73-8 | C₇H₆Cl₂O | Insoluble in water.[4] |

| 3,5-Dichlorobenzyl alcohol | 60211-57-6 | C₇H₆Cl₂O | Soluble in Methanol.[5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8][9]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the sealed container at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker is recommended for consistent mixing.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure a clear supernatant, centrifugation or filtration (using a chemically inert filter, e.g., PTFE) of an aliquot of the supernatant is necessary.

-

Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[10] A pre-established calibration curve of the compound in the same solvent system is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

For earlier stages of drug discovery, kinetic solubility assays can be employed for a more rapid assessment.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add serial dilutions of the DMSO stock solution to an aqueous buffer or the desired organic solvent in a microplate format.

-

Precipitation Detection: The formation of a precipitate at a certain concentration indicates that the kinetic solubility limit has been exceeded. This can be detected by methods such as turbidimetry (light scattering).

-

Quantification (Optional): For more precise measurements, the solutions can be filtered, and the concentration in the filtrate determined by HPLC-UV or another suitable analytical method.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable, this guide provides a robust framework for understanding its likely solubility characteristics based on the behavior of structurally similar compounds. The provided experimental protocols offer a clear path for researchers to determine the precise solubility of this compound in various organic solvents, a critical step for its effective use in research and development. The continued generation and dissemination of such fundamental physicochemical data are vital for advancing scientific discovery.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]

- 4. 2,6-Dichlorobenzyl alcohol(15258-73-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 3,5-Dichlorobenzyl alcohol CAS#: 60211-57-6 [m.chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmaguru.co [pharmaguru.co]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-3,6-dichlorobenzyl alcohol

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 2-Bromo-3,6-dichlorobenzyl alcohol. The information is targeted toward researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated aromatic compounds. This guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum Fragmentation Data

The mass spectrum of this compound is expected to exhibit a characteristic pattern of fragments resulting from the ionization and subsequent decomposition of the parent molecule. The presence of bromine and chlorine atoms will lead to distinctive isotopic patterns for the molecular ion and its fragments. The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the proposed fragmentation origin. The exact relative abundances would need to be determined experimentally.

| Predicted Fragment Ion | Proposed Structure/Formula | m/z (Monoisotopic) | Key Fragmentation Pathway |

| Molecular Ion [M]˙⁺ | C₇H₅BrCl₂O˙⁺ | 254 | Initial electron ionization |

| [M-H]⁺ | C₇H₄BrCl₂O⁺ | 253 | Loss of a hydrogen radical |

| [M-OH]⁺ | C₇H₄BrCl₂⁺ | 237 | Loss of a hydroxyl radical |

| [M-CH₂O]˙⁺ | C₆H₃BrCl₂˙⁺ | 224 | Loss of formaldehyde |

| [M-Cl]⁺ | C₇H₅BrClO⁺ | 219 | Loss of a chlorine radical |

| [M-Br]⁺ | C₇H₅Cl₂O⁺ | 175 | Loss of a bromine radical |

| Tropylium-like ion | C₇H₄Cl₂⁺ | 146 | Loss of Br and CHO |

| Dichlorotropylium ion | C₇H₅Cl₂⁺ | 159 | Rearrangement and loss of Br and OH |

Elucidating the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, more stable fragment ions. The presence of the aromatic ring, the benzylic alcohol group, and the halogen substituents all influence the fragmentation cascade.

A primary fragmentation event for benzyl alcohols is the cleavage of the C-C bond adjacent to the oxygen, a process known as alpha-cleavage.[1][2] Additionally, the loss of a water molecule is a common fragmentation pathway for alcohols.[1][2] For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring.[1][3] Halogenated compounds exhibit characteristic isotopic patterns due to the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+2 and M+4 peaks.[4][5]

The proposed fragmentation pathway for this compound is visualized in the following diagram:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To empirically determine the fragmentation pattern of this compound, a gas chromatography-mass spectrometry (GC-MS) analysis is the recommended method.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or methanol (1 mL).

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.

3. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

5. Data Analysis:

-

The acquired mass spectrum for the chromatographic peak corresponding to this compound should be analyzed.

-

Identify the molecular ion peak and its characteristic isotopic pattern.

-

Identify and assign structures to the major fragment ions observed in the spectrum.

-

Compare the experimental fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds.

The following diagram illustrates the general workflow for this experimental protocol:

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-3,6-dichlorobenzyl alcohol. This document outlines the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis process. The information presented is crucial for the structural elucidation and quality control of this complex halogenated aromatic alcohol in research and drug development settings.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Based on the analysis of structurally similar compounds, including other halogenated benzyl alcohols, the predicted vibrational frequencies are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Intensity |

| 3550 - 3200 | O-H stretch | Stretching | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Stretching | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H stretch (-CH₂-) | Stretching | Medium to Weak |

| 1600 - 1450 | C=C stretch (aromatic ring) | Stretching | Medium to Strong |

| 1465 - 1440 | -CH₂- bend (scissoring) | Bending | Medium |

| 1350 - 1250 | O-H bend | Bending | Medium |

| 1250 - 1000 | C-O stretch (primary alcohol) | Stretching | Strong |

| 850 - 750 | C-Cl stretch | Stretching | Strong |

| below 1000 | C-H out-of-plane bend | Bending | Strong |

| 700 - 500 | C-Br stretch | Stretching | Strong |

Table 1: Predicted FT-IR absorption bands for this compound.

Interpretation of the Spectrum

The FT-IR spectrum provides a molecular fingerprint of this compound. The broad absorption band in the 3550-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. The peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions correspond to the stretching vibrations of the aromatic C-H and aliphatic C-H bonds of the benzyl group, respectively.

The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed between 1600 and 1450 cm⁻¹. The strong absorption band in the 1250-1000 cm⁻¹ range is attributed to the C-O stretching of the primary alcohol. The influence of the halogen substituents is evident in the lower frequency region of the spectrum. The C-Cl stretching vibrations are expected to appear in the 850-750 cm⁻¹ range, while the C-Br stretch, being a heavier atom, will absorb at a lower wavenumber, typically between 700 and 500 cm⁻¹.[1] The substitution pattern on the benzene ring will influence the exact position and intensity of the C-H out-of-plane bending vibrations below 1000 cm⁻¹.[2]

Experimental Protocol

The following protocol details the methodology for obtaining the FT-IR spectrum of solid this compound using the KBr pellet technique.

3.1. Materials and Equipment

-

This compound sample

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool and store in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogeneous.

-

Transfer the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

3.3. Spectral Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound.

References

An In-depth Technical Guide to 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Isomers

Chemical Structure and IUPAC Name

The name "2-Bromo-3,6-dichlorobenzyl alcohol" refers to a specific substitution pattern on a benzyl alcohol core. Based on IUPAC nomenclature, the carbon atom of the benzene ring attached to the hydroxymethyl (-CH₂OH) group is designated as position 1.

Requested Compound: this compound

-

IUPAC Name: (2-Bromo-3,6-dichlorophenyl)methanol

-

Chemical Structure:

-

A benzene ring is substituted with a hydroxymethyl group at position 1.

-

A bromine atom is located at position 2.

-

Chlorine atoms are located at positions 3 and 6.

-

Physicochemical Properties of Related Isomers

While no specific data exists for this compound, data for the related isomer, (3-Bromo-2,6-dichlorophenyl)methanol, is available and summarized below. This information can provide an approximation of the expected properties.

| Property | Value (for (3-Bromo-2,6-dichlorophenyl)methanol) | Reference |

| CAS Number | 1807171-96-5 | [1] |

| Molecular Formula | C₇H₅BrCl₂O | [1] |

| Molecular Weight | 255.924 g/mol | [1] |

| MDL Number | MFCD20923582 | [1] |

| SMILES | OCc1c(Cl)ccc(c1Cl)Br | [1] |

Synthesis of Halogenated Benzyl Alcohols

Substituted benzyl alcohols are commonly synthesized via the reduction of the corresponding benzaldehyde. This transformation can be achieved using various reducing agents.

Experimental Protocol: General Reduction of a Substituted Benzaldehyde to a Benzyl Alcohol

This protocol describes a general method for the reduction of a benzaldehyde to its corresponding benzyl alcohol using sodium borohydride (NaBH₄), a common and mild reducing agent.

-

Dissolution: The substituted benzaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: The solution is cooled in an ice bath to 0-5 °C with stirring.

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the slow addition of a weak acid, such as dilute hydrochloric acid, to neutralize the excess borohydride and the resulting borate esters.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.

-

Solvent Removal and Purification: The solvent is removed under reduced pressure to yield the crude product, which can then be purified by a suitable method, such as recrystallization or column chromatography, to afford the pure benzyl alcohol.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of substituted benzyl alcohols via reduction of benzaldehydes.

Applications in Research and Drug Development

Halogenated benzyl alcohols and their derivatives are important intermediates in organic synthesis. The presence of halogen atoms can significantly influence the electronic properties and lipophilicity of a molecule, which is of interest in the design of new pharmacologically active compounds. They can serve as building blocks for more complex molecules in various research areas, including pharmaceuticals and agrochemicals.

Signaling Pathways

There is no specific information available in the searched literature regarding the interaction of this compound or its close isomers with any biological signaling pathways. The biological activity of such a compound would need to be determined through experimental investigation.

Conclusion

While a comprehensive technical profile for this compound is not available in the current literature, this guide provides its predicted structure and IUPAC name. The data for the related isomer, (3-Bromo-2,6-dichlorophenyl)methanol, and a general synthesis protocol offer valuable information for researchers and scientists working with halogenated aromatic compounds. Further experimental work would be required to elucidate the specific properties and potential biological activities of this compound.

References

Technical Guide: Safety and Handling of 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Halogenated Benzyl Alcohols

Disclaimer: This document provides a summary of safety and handling information based on data for structurally similar halogenated benzyl alcohols. A specific Safety Data Sheet (SDS) for 2-Bromo-3,6-dichlorobenzyl alcohol was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should treat this compound with caution and handle it in accordance with the rigorous safety standards applied to novel chemicals of unknown toxicity. The information herein should be used as a preliminary guide and supplemented by professional judgment and, where possible, in-house toxicological assessment.

Chemical Identification and Physical Properties

Due to the absence of specific data for this compound, this section provides data for analogous compounds to offer a likely profile of its physical and chemical characteristics. Halogenated benzyl alcohols are typically crystalline solids with limited water solubility.

| Property | 2-Bromobenzyl alcohol | 2,4-Dichlorobenzyl alcohol | 4-Bromo-2,6-dichlorobenzyl alcohol | 3-Bromo-2,5-dichlorobenzyl alcohol |

| Molecular Formula | C₇H₇BrO[1] | C₇H₆Cl₂O[2] | C₇H₅BrCl₂O[3] | C₇H₅BrCl₂O[4] |

| Molecular Weight | 187.04 g/mol [1][5] | 177.02 g/mol [2] | 255.92 g/mol [3] | 255.92 g/mol [4] |

| CAS Number | 18982-54-2[1][5] | 1777-82-8[2] | 274671-77-1[3] | 1805119-74-7[4] |

| Appearance | Beige Powder Solid[1][6] | Solid | Not Specified | Not Specified |

| Melting Point | 78 - 82 °C[6] | 55 - 58 °C | Not Specified | Not Specified |

| Boiling Point | Not Available | 150 °C at 25 mmHg[2] | Not Specified | Not Specified |

| n-octanol/water Partition Coefficient (log Pow) | Not Available | 2.8 (at 24 °C) | Not Specified | Not Specified |

Hazard Identification and Classification

The following GHS hazard classifications have been identified for analogous compounds. It is prudent to assume that this compound may exhibit similar hazards.

| Hazard Class | GHS Classification (for analogous compounds) | Hazard Statement Codes |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][6] |

| Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][6] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning[1]

Primary Hazards:

-

Harmful if swallowed: Ingestion may lead to adverse health effects.[1][6][7]

-

Causes serious eye irritation: Direct contact with eyes can cause significant irritation.[1][6][7]

-

Potential for skin and respiratory irritation: While not always a primary classification for analogs, mild skin irritation and respiratory tract irritation upon inhalation of dust are potential risks.[7]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling potent chemical compounds is critical. The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

Caption: General workflow for handling potentially hazardous chemical powders.

Key Handling Precautions:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the material.[1]

First Aid and Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention, preferably from an ophthalmologist. |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, consult a physician.[1] |

| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration or oxygen if necessary.[3] Get medical attention if symptoms occur or if you feel unwell.[1] |

Logical Relationship of Hazards and Precautions

The relationship between the identified hazards and the required precautionary measures can be visualized as a logical flow, emphasizing a risk-based approach to safety.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. 4-Bromo-2,6-dichlorobenzyl alcohol - Safety Data Sheet [chemicalbook.com]

- 4. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]

- 5. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. multimedia.3m.com [multimedia.3m.com]

The Rising Profile of Halogenated Benzyl Alcohols in Medicinal Chemistry: A Technical Guide

Abstract

Halogenated benzyl alcohols, a versatile class of organic compounds, are gaining significant traction in the field of medicinal chemistry. Their unique physicochemical properties, conferred by the presence and position of halogen substituents, make them valuable scaffolds and intermediates in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the current and potential applications of halogenated benzyl alcohols, with a focus on their antimicrobial, neuroprotective, and enzyme-inhibiting activities. We present a comprehensive overview of their synthesis, structure-activity relationships, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of these promising compounds.

Introduction: The Strategic Role of Halogenation in Drug Design

The introduction of halogen atoms into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile.[1][2][3][4] Halogenation can influence a molecule's lipophilicity, electronic properties, and conformation, thereby affecting its binding affinity to biological targets.[3][5] Halogenated benzyl alcohols, in particular, serve as key building blocks in the synthesis of a wide array of biologically active molecules.[1][6] Their utility stems from the synergistic effects of the hydroxyl and halogen functionalities, which can participate in hydrogen bonding and halogen bonding interactions, respectively—both crucial for molecular recognition at the active sites of enzymes and receptors.[3][7] This guide will delve into the specific applications of these compounds, highlighting their therapeutic potential.

Antimicrobial Applications: A Renewed Line of Defense

Halogenated benzyl alcohols have demonstrated significant antimicrobial effects, particularly against pathogenic Gram-positive and Gram-negative bacteria.[8] Their broad-spectrum activity makes them attractive candidates for the development of new disinfectants, antiseptics, and preservatives.[8]

Antibacterial Activity

Several studies have highlighted the potent antibacterial properties of halogenated benzyl alcohol derivatives. These compounds have shown efficacy against clinically relevant strains such as Staphylococcus aureus and Pseudomonas aeruginosa.[9][10][11] The antibacterial activity is often concentration-dependent, with certain derivatives exhibiting potency comparable to or even surpassing that of standard antibiotics like amoxicillin.[9][11] The mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Table 1: Antibacterial Activity of Selected Halogenated Benzyl Alcohol Derivatives

| Compound | Halogen Substituent | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |

| Compound 2d (from study) | Specific halogenation pattern not detailed | P. aeruginosa | 35 | Not specified | [9][11] |

| Compound 2d (from study) | Specific halogenation pattern not detailed | S. aureus | 12 (at 10⁻¹ dilution) | Not specified | [11] |

| Bromophycoic Acid A | Bromine | Methicillin-resistant S. aureus | Not specified | 1.6 µg/mL | [12] |

| Bromophycoic Acid A | Bromine | Vancomycin-resistant Enterococcus faecium | Not specified | 6.3 µg/mL | [12] |

| Bromophycoic Acid E | Bromine | Vancomycin-resistant Enterococcus faecium | Not specified | 1.6 µg/mL | [12] |

Proposed Mechanism of Antibacterial Action

Docking studies have suggested that halogenated benzyl alcohol derivatives can effectively bind to the active site of crucial bacterial enzymes, such as glucosamine-6-phosphate synthase (GlcN-6-P).[9] This enzyme is essential for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, the compounds disrupt cell wall integrity, leading to bacterial cell death.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biohalogenation: nature's way to synthesize halogenated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- 9. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and availability of 2-Bromo-3,6-dichlorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,6-dichlorobenzyl alcohol, a compound of interest for research and development in medicinal chemistry and materials science. Due to its limited commercial availability, this guide focuses on the synthetic pathways for its preparation and explores its potential biological activities based on structurally related compounds.

Commercial Availability

Table 1: Availability of Structurally Related Benzyl Alcohols

| Compound Name | Commercial Availability | Notes |

| 2-Bromo-3,6-difluorobenzyl alcohol | Available from specialty suppliers | Substitution pattern differs (F instead of Cl) |

| 2-Bromo-5-chlorobenzyl alcohol | Available from multiple suppliers | Different chlorine substitution pattern |

| 2-Bromo-6-chloro-3-methylbenzyl alcohol | Available from specialty suppliers | Different chlorine and methyl substitution |

| 3-Bromo-2,5-dichlorobenzyl alcohol | Available from specialty suppliers | Different bromine and chlorine substitution |

| 2,4-Dichlorobenzyl alcohol | Widely available | Lacks the bromo substituent |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2-bromobenzoic acid. The first step involves the chlorination of 2-bromobenzoic acid to yield 2-bromo-3,6-dichlorobenzoic acid, followed by the reduction of the carboxylic acid to the corresponding benzyl alcohol.

Step 1: Synthesis of 2-Bromo-3,6-dichlorobenzoic Acid

This procedure is adapted from the methodology described in Chinese patent CN109761788A.[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser with 2-bromobenzoic acid (1.0 eq) and concentrated sulfuric acid.

-

Catalyst Addition: Add a catalytic amount of aluminum chloride (AlCl₃) to the stirred mixture.[1]

-

Chlorination: While maintaining the reaction temperature between 30-90°C, bubble chlorine gas through the mixture. The reaction progress can be monitored by techniques such as TLC or GC-MS.[1]

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the crude product with water until the filtrate is neutral. The resulting 2-bromo-3,6-dichlorobenzoic acid can be further purified by recrystallization.

Step 2: Reduction of 2-Bromo-3,6-dichlorobenzoic Acid to this compound

This protocol is a general procedure for the reduction of benzoic acids to benzyl alcohols using lithium aluminum hydride (LiAlH₄), adapted from a similar synthesis.[2]

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Purge the apparatus with an inert gas (e.g., argon or nitrogen).

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the mixture to 0°C in an ice bath.

-

Addition of Carboxylic Acid: Dissolve 2-bromo-3,6-dichlorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

-

Quenching: After the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by silica gel column chromatography.

Potential Biological Activity and Mechanism of Action

While no specific studies on the biological activity of this compound have been identified, the antiseptic properties of structurally related dichlorobenzyl alcohols, such as 2,4-dichlorobenzyl alcohol, are well-documented.[2][3][4] These compounds exhibit broad-spectrum antimicrobial activity against bacteria and viruses associated with mouth and throat infections.[2][3][4]

The proposed mechanism of action for the antiseptic properties of dichlorobenzyl alcohols is not fully elucidated but is thought to involve the denaturation of external microbial proteins and the disruption of their tertiary structures.[3][4] Additionally, some dichlorobenzyl alcohols exhibit local anesthetic properties, which are attributed to a blockade of sodium channels.[3]

It is plausible that this compound may exhibit similar antimicrobial properties. The presence of an additional bromine atom could potentially modulate its activity and spectrum. Further research is required to determine the specific biological effects and signaling pathways associated with this compound.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Proposed antimicrobial mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed synthetic methodology for the preparation of 2-Bromo-3,6-dichlorobenzyl alcohol, a potentially valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described synthesis is a multi-step process commencing from a substituted toluene precursor. The protocols provided are based on established methods for analogous chemical transformations and include key reaction parameters, conditions, and expected outcomes.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a two-step process starting from the intermediate, 2-Bromo-3,6-dichlorotoluene. The initial starting material, dichlorotoluene, would require a series of reactions, including a ring bromination step, to yield this intermediate. One potential, though complex, route to a related compound involves the chlorination of 2-bromotoluene.[1]

The strategy detailed below focuses on the final two key transformations:

-

Benzylic Bromination: A free-radical bromination at the benzylic position of 2-Bromo-3,6-dichlorotoluene to yield 2-Bromo-3,6-dichlorobenzyl bromide. This reaction is typically initiated by light or a radical initiator.

-

Hydrolysis: Conversion of the resulting 2-Bromo-3,6-dichlorobenzyl bromide to the target alcohol. A robust method for this transformation involves a two-stage process: formation of a benzyl ester intermediate followed by hydrolysis using a strong base.[2][3]

Synthetic Pathway Diagram

Caption: Overall synthetic route from 2-Bromo-3,6-dichlorotoluene.

Experimental Protocols

Step 1: Photocatalytic Benzylic Bromination of 2-Bromo-3,6-dichlorotoluene

This protocol is adapted from a method for the photocatalytic oxidative bromination of 2,6-dichlorotoluene.[4][5] This green and safe process utilizes hydrogen peroxide as an oxidant and hydrogen bromide as the bromine source under light irradiation.[5]

Materials:

-

2-Bromo-3,6-dichlorotoluene

-

Hydrogen Bromide (HBr, 48% aqueous solution)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

1,2-Dichloroethane (solvent)

-

Microchannel reactor or similar photochemical reactor setup

-

Blue light source (e.g., 87 W LED)

Protocol:

-

Prepare three separate solutions:

-

Solution A: A 15.0 wt % solution of 2-Bromo-3,6-dichlorotoluene in 1,2-dichloroethane.

-

Solution B: A 12.5 wt % aqueous solution of HBr.

-

Solution C: A 5.76 wt % aqueous solution of H₂O₂.

-

-

Set up the photochemical reactor, maintaining the reaction temperature at 70°C and the pressure at 0.8 MPa.

-

Introduce the solutions into the reactor at controlled flow rates. Based on analogous reactions, suggested flow rates are approximately 1.3-1.4 mL/min for each solution to achieve a residence time of around 5.9 minutes.[4][6] The optimal molar ratio of HBr/H₂O₂/Substrate is approximately 1.5:1.5:1.[4][6]

-

Irradiate the reactor with an 87 W blue light source to initiate the reaction.

-

After the reaction is complete (monitored by GC or TLC), the organic phase is separated.

-

Wash the organic phase with a sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-Bromo-3,6-dichlorobenzyl bromide.

-

Purify the product via column chromatography or recrystallization as needed.

Table 1: Optimized Reaction Parameters for Photocatalytic Bromination of Dichlorotoluene Analogues [4][5]

| Parameter | Optimal Value | Resulting DCT Conversion | Resulting DCBB Yield |

|---|---|---|---|

| Temperature | 70 °C | >95% | ~90% |

| HBr/H₂O₂/DCT Molar Ratio | 1.5:1.5:1 | 98.1% | 91.4% |

| Residence Time | 5.88 min | ~98% | ~91% |

| Light Intensity | 87 W | >95% | ~90% |

Data based on the bromination of 2,6-dichlorotoluene (DCT) to 2,6-dichlorobenzyl bromide (DCBB).

Step 2: Hydrolysis of 2-Bromo-3,6-dichlorobenzyl Bromide

This protocol is based on the high-yield, two-stage conversion of dichlorobenzyl chlorides to their corresponding alcohols.[2][7][8] The process involves the formation of a benzyl acetate intermediate in the presence of a phase transfer catalyst (PTC), followed by basic hydrolysis.

Materials:

-

2-Bromo-3,6-dichlorobenzyl bromide

-

Anhydrous Sodium Acetate (NaOAc)

-

Tetrabutylammonium chloride (TBAC) or other suitable PTC

-

Toluene (solvent)

-

Sodium Hydroxide (NaOH, 20% aqueous solution)

-

Methanol (for recrystallization)

Protocol:

-

Acetate Formation:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, combine 2-Bromo-3,6-dichlorobenzyl bromide (1.0 eq), anhydrous sodium acetate (1.1 eq), and a catalytic amount of tetrabutylammonium chloride (0.5-1.0 wt % relative to the benzyl bromide).[8]

-

Heat the mixture to 100°C and stir for approximately 2 hours.[8] Monitor the reaction by TLC or GC until the starting material is consumed.

-

After completion, cool the reaction mixture and add toluene and water for extraction.

-

-

Hydrolysis:

-

Separate the organic (toluene) layer containing the intermediate, 2-Bromo-3,6-dichlorobenzyl acetate.

-

Add a 20% aqueous solution of sodium hydroxide (2.0 eq) to the toluene layer.

-

Heat the biphasic mixture to 95°C and stir vigorously for 1 hour.[8]

-

Cool the mixture and wash the organic layer three times with warm water (40°C).

-

-

Work-up and Purification:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Concentrate the toluene layer under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from methanol to yield pure this compound.

-

Table 2: Representative Yields for the Synthesis of Dichlorobenzyl Alcohols from Dichlorobenzyl Halides [2][8]

| Starting Material | Product | Yield | Purity |

|---|---|---|---|

| 2,4-Dichlorobenzyl chloride | 2,4-Dichlorobenzyl alcohol | 94.6% | 99.3% |

| 2,6-Dichlorobenzyl chloride | 2,6-Dichlorobenzyl alcohol | 96.3% | 99.8% |

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of 2-Bromo-3,6-dichlorobenzyl bromide.

Disclaimer: These protocols are based on literature procedures for structurally similar compounds. Researchers should conduct their own risk assessments and optimize reaction conditions for safety and efficacy. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. CN109761787A - The preparation method of the chloro- 2 bromo toluene of 3,6- bis- and the preparation method of dicamba - Google Patents [patents.google.com]

- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 8. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

Application Notes: Step-by-Step Protocol for the Reduction of 2-Bromo-3,6-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 2-Bromo-3,6-dichlorobenzaldehyde to its corresponding primary alcohol, (2-Bromo-3,6-dichlorophenyl)methanol. The synthesis employs sodium borohydride as a mild and selective reducing agent. This application note includes a step-by-step experimental procedure, a comprehensive table of reactants and expected products, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, crucial for the synthesis of various intermediates and active pharmaceutical ingredients. 2-Bromo-3,6-dichlorobenzaldehyde possesses a reactive aldehyde functional group alongside halogen substituents, making its selective reduction to (2-Bromo-3,6-dichlorophenyl)methanol a key step in the elaboration of more complex molecular architectures. Sodium borohydride (NaBH4) is a widely used reducing agent for this purpose due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1][2] This protocol outlines a standard laboratory procedure for this conversion.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product in this protocol.

| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) |

| 2-Bromo-3,6-dichlorobenzaldehyde | Starting Material | C₇H₃BrCl₂O | 257.91 | 1.0 | 258 |

| Sodium Borohydride (NaBH₄) | Reducing Agent | NaBH₄ | 37.83 | 1.5 | 57 |

| Methanol (MeOH) | Solvent | CH₄O | 32.04 | - | 10 mL |

| (2-Bromo-3,6-dichlorophenyl)methanol | Product | C₇H₅BrCl₂O | 259.92 | ~0.85 (85%) | ~221 |

Note: The product yield is an estimation based on typical sodium borohydride reductions of aromatic aldehydes and may vary based on experimental conditions.

Experimental Protocol

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3,6-dichlorobenzaldehyde (258 mg, 1.0 mmol).

-

Add methanol (10 mL) to the flask to dissolve the aldehyde. Stir the solution at room temperature until all the solid has dissolved.

-

Cool the flask to 0°C using an ice-water bath.

2. Reduction Reaction:

-

While stirring the cooled solution, slowly add sodium borohydride (57 mg, 1.5 mmol) in small portions over 5 minutes. Caution: Addition of NaBH₄ to methanol can generate hydrogen gas. Ensure proper ventilation.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH of the solution is neutral to slightly acidic (pH ~6-7). This step decomposes the excess sodium borohydride.

-

Transfer the mixture to a separatory funnel containing 20 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

4. Product Characterization:

-

The final product, (2-Bromo-3,6-dichlorophenyl)methanol, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow Diagram

The following diagram illustrates the step-by-step workflow of the reduction protocol.

Caption: Experimental workflow for the reduction of 2-Bromo-3,6-dichlorobenzaldehyde.

References

Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis

Application Notes and Protocols: 2-Bromo-3,6-dichlorobenzyl alcohol

Disclaimer: No direct experimental data was found for the specific molecule this compound in the performed search. The following application notes and protocols are based on the well-documented chemistry of structurally analogous compounds, including other halogenated benzyl alcohols. These guidelines are intended to serve as a starting point for researchers, and specific reaction conditions may require further optimization.

Introduction

This compound is a halogenated aromatic alcohol. Due to the presence of bromine and chlorine substituents on the benzene ring, this compound is expected to exhibit unique electronic and steric properties, making it a potentially valuable building block in organic synthesis. The hydroxyl group at the benzylic position is a key functional handle for a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.[1] The halogen atoms on the aromatic ring can also participate in various cross-coupling reactions, further expanding its synthetic utility. Halogenated benzyl alcohols, in general, are important intermediates in the synthesis of more complex molecules.[1]

Physicochemical Properties

| Property | 2-Bromobenzyl alcohol | 3-Bromo-2,5-dichlorobenzyl alcohol | 2,4-Dichlorobenzyl alcohol | Estimated: this compound |

| Molecular Formula | C₇H₇BrO[2] | C₇H₅BrCl₂O[3] | C₇H₆Cl₂O[4] | C₇H₅BrCl₂O |

| Molecular Weight ( g/mol ) | 187.03[2] | 255.92[1] | 177.03[4] | ~255.92 |

| Appearance | Colorless to light yellow liquid[5] | N/A | White to light yellow crystalline powder[4] | Likely a solid at room temperature |

| Melting Point (°C) | 78-80[6] | N/A | 55-58[4] | 60-90 |

| Boiling Point (°C) | 261.8 at 760 mmHg[6] | N/A | 150 at 25 mmHg[4] | >200 at 760 mmHg |

| Solubility | N/A | N/A | Soluble in water, methanol, and chloroform[7] | Likely soluble in organic solvents like methanol, chloroform, and DMSO |

Synthesis of this compound

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. Therefore, this compound can be synthesized by the reduction of 2-Bromo-3,6-dichlorobenzaldehyde.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-3,6-dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Bromo-3,6-dichlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Organic Synthesis

This compound is a versatile building block for various organic transformations. The primary reactive sites are the hydroxyl group and the carbon-halogen bonds on the aromatic ring.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functionality can be oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate oxidizing agents.[8][9][10] The choice of oxidant and reaction conditions determines the final product.[1]

Caption: Oxidation pathways of this compound.

Experimental Protocol: Oxidation to 2-Bromo-3,6-dichlorobenzaldehyde

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify by column chromatography if necessary.

Experimental Protocol: Oxidation to 2-Bromo-3,6-dichlorobenzoic acid

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a solution of NaOH in water.

-

Heat the solution to reflux and add a solution of KMnO₄ (3.0 eq) in water dropwise over 1-2 hours.

-

Continue to reflux for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Cool the combined filtrate in an ice bath and acidify with concentrated HCl until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-Bromo-3,6-dichlorobenzoic acid.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions.[11][12] A common transformation is the conversion to the corresponding benzyl chloride.

Caption: Nucleophilic substitution pathway of this compound.

Experimental Protocol: Conversion to 2-Bromo-3,6-dichlorobenzyl chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-3,6-dichlorobenzyl chloride. Further purification can be achieved by distillation or chromatography.

References

- 1. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]

- 2. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2,5-dichlorobenzyl alcohol [aobchem.com]

- 4. 2,4-Dichlorobenzyl alcohol (1777-82-8) for sale [vulcanchem.com]

- 5. 2-Bromobenzyl alcohol [nanfangchem.com]

- 6. 2-Bromobenzyl alcohol | CAS#:18982-54-2 | Chemsrc [chemsrc.com]

- 7. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]

- 8. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]

- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing undesired reactions while other parts of a molecule are being modified. The benzyl ether is a cornerstone of alcohol protection strategy due to its general stability and versatile cleavage methods. This document provides detailed application notes and protocols for the use of a specifically substituted benzyl protecting group derived from 2-Bromo-3,6-dichlorobenzyl alcohol .

While direct literature precedence for the use of the 2-Bromo-3,6-dichlorobenzyl (BCB) group as a standard protecting group is limited, its chemical behavior can be confidently extrapolated from the well-established chemistry of other substituted benzyl ethers. The electronic and steric properties imparted by the bromo and chloro substituents suggest that the BCB group will offer unique stability and reactivity profiles, potentially providing advantages in specific synthetic contexts. These notes are intended to serve as a comprehensive guide for researchers looking to employ this protecting group in their synthetic endeavors.

Properties and Rationale for Use

The 2-Bromo-3,6-dichlorobenzyl protecting group is introduced to an alcohol via the formation of a benzyl ether linkage. The key attributes of this protecting group are derived from the substitution pattern on the aromatic ring:

-

Stability: Benzyl ethers are known for their robustness towards a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents. The electron-withdrawing nature of the two chlorine atoms and the bromine atom on the BCB group is expected to enhance its stability towards acidic conditions compared to an unsubstituted benzyl group. This increased stability can be advantageous in syntheses requiring acidic steps where other acid-labile protecting groups would be cleaved.

-

Cleavage: Like other benzyl ethers, the BCB group is expected to be readily cleaved by standard hydrogenolysis conditions. Additionally, the halogen substituents may offer alternative deprotection pathways, such as through lithiation-elimination sequences, although this would be a less common approach.

-

Orthogonality: The stability of the BCB group to many reagents allows for orthogonal protection strategies. For instance, it can remain intact while silyl ethers (e.g., TMS, TBS, TIPS) are cleaved with fluoride sources or while acetal protecting groups are removed under mild acidic conditions.

Experimental Protocols

The following protocols are based on standard procedures for the protection of alcohols as benzyl ethers and their subsequent deprotection. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Primary Alcohol with 2-Bromo-3,6-dichlorobenzyl Bromide

This protocol describes the formation of a 2-Bromo-3,6-dichlorobenzyl ether from a primary alcohol using a Williamson ether synthesis approach. The requisite 2-Bromo-3,6-dichlorobenzyl bromide can be synthesized from this compound using standard brominating agents like phosphorus tribromide or N-bromosuccinimide with triphenylphosphine.

Materials:

-

Primary alcohol substrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromo-3,6-dichlorobenzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 2-Bromo-3,6-dichlorobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-3,6-dichlorobenzyl protected alcohol.

Quantitative Data (Illustrative):

The following table provides hypothetical, yet expected, quantitative data for the protection of various primary alcohols based on typical yields for Williamson ether synthesis with substituted benzyl bromides.

| Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Butanol | NaH | DMF | RT | 18 | 85-95 |

| 3-Phenyl-1-propanol | NaH | THF | RT | 20 | 80-90 |

| 1,4-Butanediol (mono-protection) | Ag₂O | DCM | RT | 24 | 70-80 |

Protocol 2: Deprotection of a 2-Bromo-3,6-dichlorobenzyl Ether by Hydrogenolysis